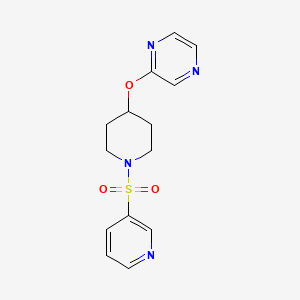

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c19-22(20,13-2-1-5-15-10-13)18-8-3-12(4-9-18)21-14-11-16-6-7-17-14/h1-2,5-7,10-12H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIUXDGMJOVGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced via sulfonylation reactions, where a sulfonyl chloride derivative of pyridine reacts with the piperidine ring.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then linked to the piperidine ring through an ether bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Group Impact

Physicochemical Properties

- LogP : Pyridin-3-ylsulfonyl derivatives (estimated logP = 1.8) are less lipophilic than thiophene-carbonyl analogs (logP = 2.1) but more soluble than alkyl-pyrazole derivatives .

- Thermal Stability : Sulfonamides generally exhibit higher melting points (>150°C) compared to carbonyl-linked compounds .

Biologische Aktivität

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound notable for its intricate structure, which includes a pyrazine ring linked to a piperidine ring via an ether linkage, and a pyridine ring connected through a sulfonyl group. This unique configuration endows the compound with distinct biological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₁₄H₁₆N₄O₃S

- Molecular Weight : 320.37 g/mol

- CAS Number : 1380866-20-5

The primary biological activity of this compound is linked to its interaction with Mycobacterium tuberculosis H37Ra, displaying significant anti-tubercular activity. The compound's mechanism involves direct binding to specific targets within the bacterial cells, inhibiting their growth and replication.

Biological Activity and Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis.

- Anticancer Potential : Pyrazole derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitubercular Activity : In vitro studies have demonstrated that this compound exhibits potent anti-tubercular effects, with minimal cytotoxicity towards human cells. The compound's efficacy was evaluated using standard susceptibility testing methods against Mycobacterium tuberculosis H37Ra.

- Synergistic Effects with Other Anticancer Agents : A study explored the synergistic effects of this compound when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the combination significantly enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved treatment regimens in resistant cancer types.

- Mechanistic Studies : Molecular docking studies have provided insights into the binding interactions between this compound and various protein targets, revealing specific amino acid interactions that may be critical for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.